REACTION_CXSMILES
|
[NH2:1][CH:2]([CH2:6][CH2:7][CH2:8][C:9]([OH:11])=O)[C:3]([OH:5])=O.[C:12](OC(=O)C)(=[O:14])[CH3:13].[CH2:19](N(CC)CC)C>CN(C1C=CN=CC=1)C>[C:12]([N:1]1[CH:2]([C:3](=[O:5])[CH3:19])[CH2:6][CH2:7][CH2:8][C:9]1=[O:11])(=[O:14])[CH3:13]
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
NC(C(=O)O)CCCC(=O)O
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
ethyl acetate petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mg
|
Type
|
catalyst
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
60 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the crude reaction product
|
Type
|
CONCENTRATION
|
Details
|
is concentrated as
|
Type
|
CUSTOM
|
Details
|
much as possible (rotary evaporator and vane pump)
|
Type
|
WASH
|
Details
|
washed with water (5×20 mL)
|
Type
|
EXTRACTION
|
Details
|
The water washings are extracted with CH2Cl2 (2×20 mL)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification of 8
|
Type
|
CUSTOM
|
Details
|
The fractions are dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the product crystallized in the form of pale yellow flakes
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)N1C(CCCC1C(C)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |